molecular formula C6H5ClN4 B1407441 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1378482-27-9

6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1407441
CAS No.: 1378482-27-9
M. Wt: 168.58 g/mol
InChI Key: ARWKEXIWIQDXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with triethyl orthoformate and ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyridine compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cyclization Reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid under elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has found applications in several scientific research areas:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, antimicrobial, and anticancer compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a pyridine ring.

    [1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

    [1,2,4]Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring in place of the pyridine ring.

Uniqueness

6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the chlorine atom at the 6-position and the amine group at the 3-position, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of a wide range of biologically active compounds, offering opportunities for the development of novel therapeutic agents and materials.

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWKEXIWIQDXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 2
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 3
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 4
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 5
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 6
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.